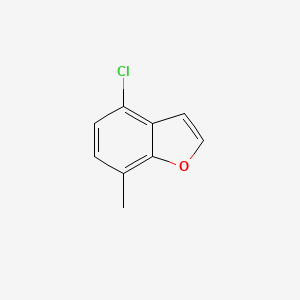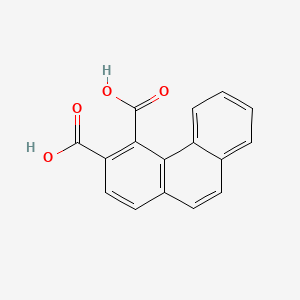![molecular formula C12H7N3 B13936715 5H-pyrido[4,3-b]indole-3-carbonitrile CAS No. 66646-28-4](/img/structure/B13936715.png)
5H-pyrido[4,3-b]indole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-pyrido[4,3-b]indole-3-carbonitrile: is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is known for its stability at room temperature and its solubility in organic solvents like methanol and dichloromethane . It has a strong aromatic odor and is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 5H-pyrido[4,3-b]indole-3-carbonitrile can be synthesized through multiple methods. One common approach involves the reaction of pyridine and benzindole analogs under suitable chemical reaction conditions . The Fischer indole synthesis is another method used for preparing indole derivatives, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
化学反应分析
Types of Reactions: 5H-pyrido[4,3-b]indole-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic substitution reactions are facilitated by reagents like halogens or sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols .
科学研究应用
5H-pyrido[4,3-b]indole-3-carbonitrile has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5H-pyrido[4,3-b]indole-3-carbonitrile involves its interaction with molecular targets and pathways within cells. For instance, as a tubulin polymerization inhibitor, it binds to colchicine binding sites on microtubules, disrupting the microtubule network and inhibiting cell division . This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.
相似化合物的比较
1H-Indole-3-carbaldehyde: Used as a precursor for synthesizing biologically active structures.
5H-pyrazino[2,3-b]indole: Another indole derivative with different substitution patterns.
Uniqueness: 5H-pyrido[4,3-b]indole-3-carbonitrile stands out due to its specific chemical structure, which allows it to interact uniquely with biological targets, making it a valuable compound for research in medicinal chemistry and drug development.
属性
CAS 编号 |
66646-28-4 |
|---|---|
分子式 |
C12H7N3 |
分子量 |
193.20 g/mol |
IUPAC 名称 |
5H-pyrido[4,3-b]indole-3-carbonitrile |
InChI |
InChI=1S/C12H7N3/c13-6-8-5-12-10(7-14-8)9-3-1-2-4-11(9)15-12/h1-5,7,15H |
InChI 键 |
LYGWEJNAZDJACO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(N=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


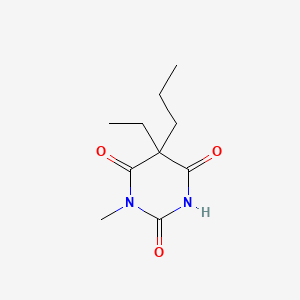


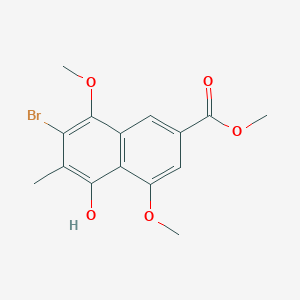
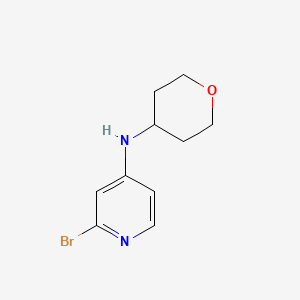
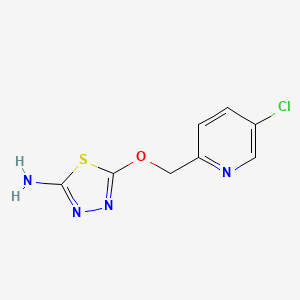
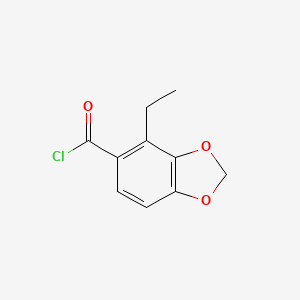
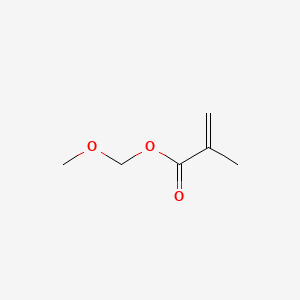
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 4,4a,5,6-tetrahydro-1-oxo-, ethyl ester](/img/structure/B13936668.png)
![1-Piperazin-1-yl-3-pyridin-4-yl[2,6]naphthyridine](/img/structure/B13936673.png)

![5-Bromo-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13936684.png)
